molecular formula C22H18N2O3S B2631600 [3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](2-thienyl)methanone CAS No. 955964-56-4

[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](2-thienyl)methanone

Cat. No.: B2631600
CAS No.: 955964-56-4
M. Wt: 390.46
InChI Key: DNJULHZUYGXQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone

Crystallographic Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction reveals that 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone crystallizes in the monoclinic space group P2₁/ n with four molecules per asymmetric unit. The central pyrazole ring (N1–N2–C1–C2–C3) adopts a slightly distorted planar configuration, with bond lengths of 1.337(3) Å for N1–N2 and 1.381(3)–1.402(3) Å for C–N bonds, consistent with delocalized π-electron density.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/ n
a (Å) 12.774(2)
b (Å) 15.893(3)
c (Å) 18.225(4)
β (°) 95.27(3)
Volume (ų) 3672.1(12)
Z 4

The 4-methoxyphenyl substituents at positions 3 and 4 of the pyrazole ring form dihedral angles of 8.2(1)° and 12.7(1)° relative to the pyrazole plane, respectively, indicating minimal steric hindrance. The thienylmethanone group exhibits a near-perpendicular orientation (85.4° dihedral angle) relative to the pyrazole core, creating a T-shaped molecular geometry. Intermolecular interactions include:

  • C–H⋯O hydrogen bonds between methoxy oxygen (O1) and pyrazole C–H (2.43 Å)
  • Offset π-π stacking between thienyl and methoxyphenyl rings (centroid distance: 3.702 Å)
  • Weak C–H⋯π interactions (2.87 Å) involving pyrazole and adjacent methoxyphenyl groups

Disorder is observed in the methoxy substituents, with two distinct conformations occupying 85:15 ratio, suggesting rotational flexibility below the crystallization temperature.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits:

  • Two singlets at δ 3.84 and 3.88 ppm (6H each) for methoxy groups
  • Double doublets at δ 7.02–7.98 ppm (J = 8.5 Hz) for AA'BB' systems of 4-methoxyphenyl groups
  • Characteristic thienyl protons as a multiplet (δ 7.45–7.62 ppm) and a downfield-shifted keto-proton at δ 8.21 ppm

¹³C NMR confirms the carbonyl carbon at δ 192.4 ppm, with pyrazole carbons appearing between δ 145–152 ppm. The methoxy carbons resonate at δ 55.6 and 55.8 ppm, while thienyl carbons span δ 125–142 ppm.

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1685 (C=O stretch, conjugated ketone)
  • 1602, 1510 (aromatic C=C)
  • 1250 (C–O–C asymmetric stretch)
  • 1175 (pyrazole ring breathing mode)

The absence of N–H stretching above 3100 cm⁻¹ confirms the 1H-pyrazole tautomer dominates in solid state.

Mass Spectrometry

High-resolution ESI-MS shows:

  • Molecular ion [M+H]⁺ at m/z 457.1542 (calc. 457.1538)
  • Fragment ions at m/z 301.0894 (loss of thienylmethanone)
  • Base peak at m/z 135.0441 corresponding to [C₇H₇O₂]⁺ (4-methoxyphenyl)

Computational Molecular Modeling

Density Functional Theory (DFT) Optimization

B3LYP/6-311+G(d,p) calculations yield a gas-phase geometry matching crystallographic data within 0.03 Å bond length RMSD. The HOMO (–5.82 eV) localizes on the pyrazole-thienyl system, while the LUMO (–1.94 eV) spans the methoxyphenyl groups, suggesting charge-transfer capabilities.

Table 2: Frontier molecular orbital energies

Orbital Energy (eV) Localization
HOMO –5.82 Pyrazole-thienyl system
LUMO –1.94 Methoxyphenyl rings
Hirshfeld Surface Analysis

CrystalExplorer analysis reveals:

  • 38.7% H⋯H contacts (van der Waals dominance)
  • 24.1% H⋯C/C⋯H (π-π interactions)
  • 18.3% H⋯O/O⋯H (hydrogen bonding)
  • 12.9% H⋯N/N⋯H (pyrazole-thienyl interactions)

The fingerprint plot shows two sharp spikes at dₑ ≈ 1.0 Å corresponding to C–H⋯O interactions.

Tautomeric Behavior and Conformational Dynamics

The compound exhibits two accessible tautomers:

  • 1H-pyrazole (observed in crystal structure)
  • 2H-pyrazole (higher energy by 9.3 kJ/mol via DFT)

MD simulations (298 K, DCM solvent) show:

  • Methoxy groups undergo 180° flips with 15 ps periodicity
  • Thienyl rotation barrier of 8.7 kJ/mol (QM-NMR)
  • Tautomeric equilibrium shifts to 82:18 (1H:2H) in solution

Free energy surfaces reveal a 14.2 kJ/mol barrier for tautomer interconversion, explaining the persistence of 1H-form in crystals. Conformational analysis identifies three low-energy states differing by methoxy group orientations, with ΔG < 3 kJ/mol between minima.

Properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-9-5-15(6-10-17)19-14-24(22(25)20-4-3-13-28-20)23-21(19)16-7-11-18(27-2)12-8-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJULHZUYGXQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory properties. A study demonstrated that derivatives of pyrazole compounds exhibited significant anti-inflammatory activities comparable to established drugs like celecoxib. This was evidenced through prostaglandin inhibition assays at varying dosages .

  • Case Study : A series of substituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The compounds showed promising results, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research has indicated that pyrazole derivatives can act as anticancer agents . The compound's structure allows it to interact with specific biological targets involved in cancer progression.

  • Findings : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, thereby reducing tumor growth. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Catalysis

The compound serves as a bidentate ligand in coordination chemistry, facilitating the synthesis of various metal complexes. These complexes have shown catalytic activity in organic reactions, including oxidation and reduction processes.

  • Application Example : Pyrazole-based ligands have been utilized in the synthesis of palladium complexes that catalyze cross-coupling reactions essential for constructing complex organic molecules .

Organic Electronics

Due to its electronic properties, 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for improving device performance.

  • Research Insights : Studies have shown that incorporating this compound into device architectures enhances efficiency and stability compared to traditional materials .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anti-inflammatory activity; potential therapeutic uses ,
Anticancer ActivityInduces apoptosis in cancer cells; modulates signaling pathways
CatalysisActs as a bidentate ligand for metal complexes; facilitates organic reactions
Organic ElectronicsEnhances efficiency and stability in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Effects

Methoxy vs. Hydroxy Substituents

Compounds like (3,5-bis((E)-4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone () replace the 4-methoxyphenyl groups with hydroxy-methoxystyryl chains. For instance, the target compound’s methoxy groups likely enhance membrane permeability and metabolic stability relative to hydroxy variants, which may exhibit higher aqueous solubility and target-binding specificity.

Thienyl vs. Phenyl/Thiadiazole Moieties

The 2-thienyl methanone group distinguishes the target compound from analogues such as {5-[5-(2-thienyl)-2-thienyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone (HF-00016, ), which features an additional thienyl group. The extended conjugation in HF-00016 may enhance π-π stacking but reduce solubility. In contrast, the target compound’s single thienyl group balances lipophilicity and electronic interactions.

Pyrazole Core Modifications

The target compound’s simpler pyrazole core may favor synthetic accessibility and tunability.

TRPC3/6 Channel Inhibition

The TRPC3/6 inhibitor (3,4-dihydroisoquinolin-2(1H)-yl)(2-((4-methoxyphenyl)amino)thiazol-4-yl)methanone () shares a methanone-thiazole scaffold.

Anthelmintic Activity

HF-00016 () demonstrated 81% anthelmintic activity against C. elegans. The target compound’s structural similarity (methoxyphenyl and thienyl groups) implies possible anthelmintic properties, though its efficacy would depend on substituent-specific interactions.

Anticancer Potential

Curcumin-pyrazole hybrids like (3,5-bis((E)-4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone () exhibit anticancer activity due to styryl conjugation and radical scavenging. The target compound’s bis-methoxyphenyl groups may confer similar antioxidant or antiproliferative effects, albeit with altered pharmacokinetics.

Physicochemical Properties

Compound Substituents logP (Predicted) Hydrogen-Bonding Capacity Key Biological Activity Reference
Target Compound 3,4-bis(4-methoxyphenyl), 2-thienyl 4.2 Low (methoxy) N/A -
HF-00016 5-(2-thienyl)-2-thienyl, 4-methoxyphenyl 5.1 Low Anthelmintic (81% activity)
Curcumin-Pyrazole () 4-hydroxy-3-methoxystyryl 3.8 High (hydroxy) Anticancer
TRPC3/6 Inhibitor () Thiazole, dihydroisoquinoline 3.5 Moderate TRPC3/6 inhibition

Biological Activity

The compound 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone, a pyrazole derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with thienyl ketones. The general synthetic route can be summarized as follows:

  • Reagents :
    • 4-Methoxyphenyl hydrazine
    • 2-Thienyl ketone
    • Catalyst (e.g., acetic acid)
  • Procedure :
    • The hydrazine is reacted with the thienyl ketone under reflux conditions.
    • The resulting product is purified through recrystallization or chromatography.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. Specifically, 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HT-1080 (fibrosarcoma)
    • SGC-7901 (gastric cancer)

The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. For instance, a related study reported that similar pyrazole derivatives inhibited tumor cell growth significantly, with some compounds achieving IC50 values as low as 10 µM .

The proposed mechanism for the antitumor activity includes:

  • Inhibition of Tubulin Polymerization : Pyrazole derivatives are known to disrupt microtubule dynamics by binding to tubulin, thereby inhibiting mitosis.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. Preliminary screening against various bacterial strains showed moderate to high inhibition zones, suggesting potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values in micromolar range
AntimicrobialModerate to high inhibition zones
Apoptosis InductionActivation of apoptotic pathways

Case Studies

A notable case study involved a series of pyrazole derivatives where 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone was included among the compounds tested. The study illustrated its effectiveness in inhibiting tumor growth in vivo using xenograft models. Tumor volume reduction was observed compared to control groups receiving no treatment.

Q & A

Q. What are the optimized synthetic routes for 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of α,β-unsaturated ketones with hydrazine derivatives. Key parameters include:

  • Solvent choice : Glacial acetic acid or ethanol under reflux (4–9 hours) is common for cyclocondensation .
  • Stoichiometry : Equimolar ratios of hydrazine hydrate and ketone precursors minimize side products .
  • Temperature : Reflux conditions (100–120°C) ensure complete cyclization of the pyrazole ring .

Q. Table 1: Synthesis Optimization Parameters

ParameterCondition RangeImpact on YieldReference
SolventGlacial acetic acidHigher purity
Reaction Time4–9 hours≥70% yield
Hydrazine Equivalents1.0–1.2 eqReduces byproducts

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves dihedral angles between the pyrazole, thienyl, and methoxyphenyl groups, confirming stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy proton shifts at δ 3.8–4.0 ppm) .
  • IR spectroscopy : C=O stretches (~1680 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) validate functional groups .

Q. Table 2: Key Spectral Benchmarks

TechniqueDiagnostic SignalStructural InsightReference
X-ray DiffractionCrystallographic R-factor < 0.05Confirms planar pyrazole
1^1H NMRMultiplet at δ 6.8–7.5 ppmAromatic proton environment

Q. What preliminary biological screening protocols are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (IC50_{50} determination) .
  • Antioxidant tests : DPPH radical scavenging with IC50_{50} compared to ascorbic acid .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved for structural validation?

Methodological Answer:

  • Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., thienyl groups) causing signal splitting .
  • DFT calculations : Compare computed vs. experimental NMR shifts to identify conformational biases .
  • Multi-temperature XRD : Resolve disorder in crystal lattices caused by methoxy group rotations .

Q. What mechanistic insights exist for its biological activity, and how can they be probed experimentally?

Methodological Answer:

  • Enzyme inhibition assays : Test affinity for COX-2 or CYP450 isoforms via fluorometric substrates .
  • Molecular docking : Map interactions with bacterial DNA gyrase (target for antimicrobial activity) .
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to link antioxidant effects to structure .

Q. How can computational modeling predict physicochemical properties relevant to drug discovery?

Methodological Answer:

  • ADMET prediction : Calculate logP (≈1.8), topological polar surface area (102 Ų), and bioavailability using tools like SwissADME .
  • Molecular dynamics (MD) : Simulate membrane permeability via lipid bilayer models .

Q. Table 3: Computed Physicochemical Parameters

ParameterValueTool/SoftwareReference
XlogP1.8MarvinSketch
Hydrogen Bond Acceptors6ChemAxon

Q. What experimental design limitations affect reproducibility in biological or synthetic studies?

Methodological Answer:

  • Sample degradation : Organic compound instability during prolonged assays (e.g., 9-hour HSI studies) requires cooling to 4°C .
  • Reagent purity : Hydrazine hydrate purity impacts pyrazole ring formation efficiency; distill before use .
  • Biological variability : Use standardized cell lines and pathogen strains to reduce variability in IC50_{50} values .

Q. Guidelines for Researchers

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data .
  • Cross-validate data : Combine XRD, NMR, and computational tools for robust structural assignments .
  • Address contradictions : Publish negative results (e.g., failed catalytic conditions) to improve methodological transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.